molecular formula C4H3F3N2O B13333280 3-(Trifluoromethyl)-1H-pyrazol-4-ol

3-(Trifluoromethyl)-1H-pyrazol-4-ol

Cat. No.: B13333280
M. Wt: 152.07 g/mol
InChI Key: JUZMUPCRIGXYQZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-pyrazol-4-ol is a versatile pyrazole-based chemical scaffold of significant interest in research and development, particularly within medicinal chemistry and agrochemical science. Its structure, featuring a trifluoromethyl group and a hydroxyl group on the pyrazole core, makes it a valuable precursor for synthesizing more complex molecules. The trifluoromethyl group is a key motif in modern drug design due to its ability to enhance a compound's metabolic stability, lipophilicity, and overall bioavailability. Researchers utilize this compound as a key building block (Building Block) for constructing targeted libraries of potential pharmaceutical agents. While specific mechanisms of action for the parent compound are not defined, its primary research value lies in its application as an intermediate. It is commonly employed in synthetic pathways to create molecules designed to interact with various enzymatic targets, drawing parallels to how related structures are used in developing substances like COX-2 inhibitors . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3F3N2O

Molecular Weight

152.07 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-pyrazol-4-ol

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)3-2(10)1-8-9-3/h1,10H,(H,8,9)

InChI Key

JUZMUPCRIGXYQZ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Trifluoromethyl 1h Pyrazol 4 Ol and Its Trifluoromethylated Pyrazolol Analogs

Foundational Approaches to Pyrazole (B372694) Ring Construction

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with several foundational methods providing access to a wide array of derivatives.

Cyclocondensation Reactions Utilizing β-Ketoesters and Hydrazines

A classical and highly versatile method for pyrazole synthesis involves the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. beilstein-journals.orgresearchgate.net This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov The use of trifluoromethylated β-ketoesters is a direct route to trifluoromethyl-substituted pyrazoles.

For instance, the reaction of ethyl 4,4,4-trifluoroacetoacetate with a substituted hydrazine is a common strategy. bibliomed.org One-pot, three-component syntheses have also been developed, where a ketone and an acid chloride first react to form a 1,3-diketone in situ, which is then treated with hydrazine to produce the pyrazole. organic-chemistry.org Lewis acid catalysis, for example with SmCl₃, can facilitate the acylation of β-ketoesters to form the necessary diketone precursor for cyclization. nih.gov

A notable challenge in these syntheses, especially when using asymmetrical β-dicarbonyl compounds and substituted hydrazines like methylhydrazine, is the potential for the formation of regioisomers. nih.gov

Regioselective Synthesis Strategies for Trifluoromethylated Pyrazolols

Achieving regiocontrol is a critical aspect of synthesizing trifluoromethylated pyrazolols, ensuring the desired placement of the trifluoromethyl and hydroxyl groups on the pyrazole core. One effective strategy involves the use of 4-trifluoromethylsydnones, which undergo regioselective cycloaddition reactions with alkynes to furnish 5-trifluoromethylpyrazoles. nih.gov

Another approach to control regiochemistry involves the careful selection of starting materials and reaction conditions. For example, the reaction of (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate with (3,5-dichlorophenyl)hydrazine leads to the formation of ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, demonstrating a high degree of regioselectivity. bibliomed.org Similarly, multicomponent reactions involving β-ketoesters, aldehydes, and hydrazines can exhibit high regioselectivity, particularly with asymmetric diketones. nih.gov The stability of the enol form of the carbonyl compounds often plays a crucial role in directing the outcome of the cyclization. nih.gov

Starting Material 1Starting Material 2Key Conditions/CatalystProductReference
β-KetoesterHydrazineHeat, Acid/Base catalysisPyrazole beilstein-journals.org
Ketone, Acid ChlorideHydrazineIn situ diketone formationPyrazole organic-chemistry.org
4-TrifluoromethylsydnoneAlkyneCycloaddition5-Trifluoromethylpyrazole nih.gov
(E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate(3,5-dichlorophenyl)hydrazineReflux in ethanol (B145695)Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate bibliomed.org

Advanced Functionalization Techniques

Beyond the initial construction of the pyrazole ring, advanced functionalization techniques are employed to introduce further chemical diversity and to synthesize specific target molecules.

Directed Lithiation and Subsequent Electrophilic Quenching in Pyrazole Synthesis

Directed lithiation is a powerful tool for the regioselective functionalization of the pyrazole ring. This method typically involves the use of a directing group, such as a phenylsulfonyl group attached to the pyrazole nitrogen, which directs an organolithium reagent to deprotonate a specific position on the ring. For example, 4-bromo-1-phenylsulfonylpyrazole can be regioselectively metallated at the 5-position with phenyl-lithium. rsc.orgrsc.org The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce substituents at the C5 position. rsc.orgrsc.org The protecting phenylsulfonyl group can subsequently be removed under alkaline conditions. rsc.org This strategy provides a convenient route to vicinally disubstituted pyrazoles. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Derivatization

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under mild and chemoselective conditions. nih.govresearchgate.net These methods are widely used for the derivatization of pyrazole scaffolds. mit.edu

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example of palladium-catalyzed cross-coupling. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com It has been successfully applied to the functionalization of trifluoromethyl-substituted heterocycles. nih.gov

For instance, the Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes has been demonstrated. nih.gov This methodology can be extended to trifluoromethylpyrazoles, allowing for the introduction of alkynyl groups onto the pyrazole ring. These alkynylated pyrazoles can then serve as versatile intermediates for further transformations. The reaction conditions are generally mild, often carried out at room temperature, which allows for the use of a wide range of functionalized substrates. wikipedia.org

Functionalization MethodKey ReagentsPosition FunctionalizedProduct TypeReference
Directed LithiationPhenylsulfonyl protecting group, Phenyl-lithium, ElectrophileC55-Substituted Pyrazoles rsc.orgrsc.org
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, Amine base, Terminal alkyne, Halogenated pyrazoleSite of halogenAlkynyl-substituted Pyrazoles wikipedia.orglibretexts.orgnih.gov

Multicomponent Reaction (MCR) Strategies for Complex Pyrazole Systems

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecular architectures, including pyrazole derivatives. These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity.

Several MCR strategies have been successfully employed for the synthesis of trifluoromethylated pyrazoles. One notable approach involves the one-pot, four-component reaction of ethyl acetoacetate, hydrazine hydrate, various aldehydes, and malononitrile (B47326). This method can be performed under catalyst-free conditions or with the aid of catalysts like silicotungstic acid. tandfonline.com For instance, the synthesis of 6-amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles has been achieved in aqueous media without a catalyst by reacting aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. tandfonline.com

Another versatile MCR involves the reaction of aldehydes, aryl sulfonyl hydrazides, and allenoates to produce multi-substituted pyrazoles. rsc.org The mechanism typically begins with the condensation of the aldehyde and hydrazide to form a hydrazone intermediate, which then undergoes nucleophilic addition with the allenoate. rsc.org Furthermore, a three-component synthesis of persubstituted pyrazoles can be achieved from aldehydes, diazonium salts, and arylallyl ketones, proceeding through the formation of a hydrazone and subsequent intramolecular cyclocondensation. beilstein-journals.org

The use of β-ketoesters in a four-component synthesis with hydrazine, malononitrile, and an aldehyde leads to pyrano[2,3-c]pyrazoles. beilstein-journals.org This reaction proceeds through the initial formation of a pyrazolone (B3327878) from the β-ketoester and hydrazine, alongside a Knoevenagel condensation product of malononitrile and the aldehyde. These intermediates then undergo a Michael addition followed by cyclization. beilstein-journals.org

A catalyst-free, four-component reaction between an aromatic aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile at room temperature provides a rapid synthesis of pyrano[2,3-c]pyrazoles. tandfonline.com In this process, the pyrazolone ring is generated in situ. tandfonline.com

The following table summarizes various MCR strategies for the synthesis of complex pyrazole systems.

Reactants Catalyst/Conditions Product Type
Ethyl acetoacetate, hydrazine hydrate, aldehydes, malononitrile Catalyst-free or Silicotungstic acid Pyrano[2,3-c]pyrazoles
Aryl aldehydes, malononitrile, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one Aqueous media, no catalyst 6-amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles
Aldehydes, aryl sulfonyl hydrazides, allenoates Base (e.g., Cs2CO3) Multi-substituted pyrazoles
Phenyl hydrazines, aldehydes, malononitrile Sodium p-toluene sulfonate (NaPTS), aqueous media Multisubstituted 5-amino pyrazoles
Aldehydes, manonitrile, β-ketoesters, hydrazine hydrate Sodium gluconate Dihydropyrano[2,3-c]pyrazoles

Knoevenagel Condensation in the Synthesis of Pyrazolone Derivatives

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, frequently utilized for the preparation of α,β-unsaturated compounds. This reaction is particularly valuable in the synthesis of pyrazolone derivatives, where an active methylene (B1212753) compound, such as a pyrazolone, condenses with an aldehyde or ketone.

The reaction is typically catalyzed by a weak base, such as an amine or an amine salt, and proceeds through the formation of a Knoevenagel adduct, which then undergoes dehydration. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aromatic aldehydes in the presence of piperidine (B6355638) in ethanol yields 4-arylmethylene-3-methyl-1-phenyl-5-pyrazolones. ekb.eg

A tandem Knoevenagel condensation–Michael addition sequence provides a route to bis-pyrazolone species. In this process, a pyrazolone first reacts with an aldehyde to form an enone via Knoevenagel condensation. This enone then acts as a Michael acceptor for a second molecule of the pyrazolone, leading to the double addition product. nih.gov

This methodology has been applied in the synthesis of various pyrazole analogues. For example, 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be condensed with substituted thiazolidinones, pyrazolones, and barbituric acid derivatives to generate a library of heterocyclic compounds bearing a pyrazole moiety. rsc.org

The synthesis of pyrazole derivatives via Knoevenagel condensation can be carried out using conventional heating, grinding, or microwave-assisted methods. researchgate.net For example, the condensation of thiophene-2-carbaldehyde (B41791) with substituted pyrazolones in glacial acetic acid under reflux conditions affords the corresponding pyrazole derivatives. researchgate.net

Below is a table summarizing examples of Knoevenagel condensation in pyrazolone synthesis.

Pyrazolone Reactant Aldehyde/Ketone Reactant Catalyst/Conditions Product
3-methyl-1-phenyl-5-pyrazolone Aromatic aldehydes Piperidine, ethanol 4-arylmethylene-3-methyl-1-phenyl-5-pyrazolones
Pyrazolone Aldehyde Mild conditions Bis-pyrazolone (via tandem Knoevenagel-Michael addition)
Substituted pyrazolone Thiophene-2-carbaldehyde Glacial acetic acid, reflux Pyrazole derivative

Cycloaddition Reactions Incorporating Fluorinated Dipolarophiles

1,3-Dipolar cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings, including pyrazoles. nih.gov This approach is particularly effective for introducing trifluoromethyl groups into the pyrazole core by utilizing fluorinated 1,3-dipoles or dipolarophiles.

A common strategy involves the in situ generation of trifluoroacetonitrile (B1584977) imines from corresponding hydrazonoyl bromides, which then undergo a [3+2]-cycloaddition with various dipolarophiles. nih.gov For example, the reaction of these nitrile imines with enones leads to the regio- and diastereoselective formation of trans-configured 5-acyl-pyrazolines. Subsequent oxidation of these cycloadducts with manganese dioxide can yield either fully substituted pyrazoles or 1,3,4-trisubstituted pyrazoles, depending on the solvent used. nih.gov

Sydnones, which are mesoionic compounds, serve as effective 1,3-dipoles in cycloaddition reactions. nih.gov The reaction of 3-arylsydnones, potentially bearing fluorine atoms, with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) provides a direct route to 1-arylpyrazoles. nih.govacs.org The regioselectivity of these cycloadditions generally favors the formation of 5-fluoromethylpyrazole products. acs.org

Another powerful route to trifluoromethylated pyrazoles involves a one-pot decarboxylative [3+2]-cycloaddition of nitrile imines with isoxazolidinediones as dipolarophiles. nih.govacs.org The presence of a leaving group, such as an amine or alcohol, on an ethylenic dipolarophile ensures complete regioselectivity in the cycloaddition step. nih.gov

The following table provides examples of cycloaddition reactions for the synthesis of fluorinated pyrazoles.

1,3-Dipole Dipolarophile Conditions Product Type
Trifluoroacetonitrile imine (in situ) Enones Base (e.g., Et3N), then MnO2 Polyfunctionalized 3-trifluoromethylpyrazoles
3-Arylsydnone Dimethyl acetylenedicarboxylate (DMAD) Toluene or xylene, heat 1-Arylpyrazoles
Nitrile imine Isoxazolidinedione One-pot decarboxylative cycloaddition Fully substituted CF3-pyrazoles

Ortho-Metalation Strategies for Positional Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. numberanalytics.com This strategy relies on the use of a directing group (DG) to guide a metalating agent, typically a strong organolithium base, to the adjacent ortho position, enabling the introduction of various electrophiles.

For pyrazole systems, DoM allows for precise functionalization at specific positions on the ring. The choice of the directing group and the metalating agent is crucial for controlling the regioselectivity. For instance, in the pyrazolo[1,5-a]pyridine (B1195680) scaffold, the use of Mg- and Zn-TMP bases (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve regioselective functionalization. nih.gov A sulfoxide (B87167) group can also act as a directing group for ortho-metalation, followed by functionalization. nih.gov

Transition-metal-catalyzed C–H functionalization has emerged as a complementary and often more direct approach to introduce substituents onto the pyrazole ring, avoiding the need for pre-functionalized substrates. rsc.org However, classical DoM remains a valuable and predictable method.

The aryl O-carbamate group, particularly Ar-OCONEt₂, is a highly effective directing group in DoM chemistry. nih.gov This group can direct metalation at the ortho position, and in cases where both ortho positions are blocked, it can even direct metalation to the para position. nih.gov

Recent advancements in DoM include the development of new directing groups such as N,N-dialkyl O-carbamates, phosphine (B1218219) oxides, and sulfonamides, which expand the scope of this methodology. numberanalytics.com Furthermore, strategies to improve reaction yields and rates include optimizing the solvent, base, and temperature. numberanalytics.com

The table below highlights key aspects of ortho-metalation for pyrazole functionalization.

Directing Group Metalating Agent Substrate Functionalization
N/A Mg- and Zn-TMP bases Pyrazolo[1,5-a]pyridine Regioselective functionalization
Sulfoxide Magnesium amide Pyrazolo[1,5-a]pyridine ortho-Amination
O-Carbamate n-BuLi Aryl-O-carbamate ortho-Functionalization

Sustainable and Efficient Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This includes the use of alternative energy sources like microwaves and ultrasound to accelerate reactions, reduce energy consumption, and often improve yields and selectivity.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has proven to be a highly effective tool for accelerating a wide range of organic reactions, including the synthesis of pyrazole derivatives. dergipark.org.tr The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. acs.org

Microwave-assisted synthesis has been successfully applied to the multicomponent synthesis of pyrazolo[4,3-c]pyridines. For example, the treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes in the presence of tert-butylamine (B42293) under Sonogashira-type cross-coupling conditions is significantly enhanced by microwave heating, affording the desired products in high yields in a one-pot procedure. beilstein-journals.orgresearchgate.net

The synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles can also be achieved efficiently through a microwave-assisted one-pot cyclocondensation of 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones with semicarbazide (B1199961) hydrochloride. nih.gov Similarly, the reaction of enaminonitriles with cyanoacetamide or chloroacetic acid in the presence of sodium ethoxide under microwave irradiation yields pyrazole derivatives in just a few minutes. dergipark.org.tr

The synthesis of dihydro-pyrazoles from substituted dibenzalacetones and various hydrazines is also accelerated under microwave irradiation, with optimized conditions leading to good yields in short reaction times. mdpi.com

The following table summarizes examples of microwave-assisted pyrazole synthesis.

Reactants Conditions Product Reaction Time
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkynes, tert-butylamine Pd(PPh₃)₂Cl₂, microwave heating 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines Not specified
4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones, semicarbazide hydrochloride Pyridine, methanol/water, microwave (100 W, 70°C) 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles 4 minutes
4-nitrophenylhydrazinium chloride, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate Ethanol, microwave (160°C) Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 2 minutes
Substituted dibenzalacetones, 4-substituted phenylhydrazine (B124118) hydrochloride Ethanol, NaOH, microwave (100 W, 75°C) Dihydro-pyrazoles 15-70 minutes

Ultrasonication in Pyrazole Derivative Synthesis

Ultrasonication, the application of ultrasound energy to a chemical reaction, provides a mechanical agitation that can enhance reaction rates, improve yields, and facilitate reactions that are sluggish under conventional conditions. This technique has been successfully applied to the synthesis of various pyrazole derivatives.

A notable application is the one-pot, multicomponent synthesis of pyrazoles from aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile/ammonium (B1175870) acetate (B1210297) in water under ultrasound irradiation. nih.gov This green synthetic protocol is catalyst-free and avoids the need for traditional chromatographic purification. nih.gov The use of ultrasound accelerates the reaction and leads to good to excellent yields. researchgate.net

The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine can be significantly enhanced by ultrasound irradiation in the presence of a Cu(I) catalyst. asianpubs.org This method drastically reduces reaction times and improves yields compared to conventional heating. asianpubs.org

Furthermore, the synthesis of pyrano[2,3-c]pyrazole derivatives can be efficiently catalyzed by a ZnO-NiO-Fe₃O₄ nanocomposite under ultrasonic irradiation, resulting in good to excellent yields. tandfonline.com The regiospecific synthesis of 1H-pyrazole derivatives via 1,3-dipolar cycloaddition of aryldiazoalkanes to but-3-en-2-one (B6265698) is also accelerated by ultrasound, with lower frequencies (25 KHz) generally providing better yields than higher frequencies (40 KHz) or conventional methods. benthamdirect.com

The table below provides an overview of ultrasonication in pyrazole synthesis.

Reaction Type Catalyst/Conditions Product Key Advantages
Multicomponent reaction Water, ultrasound irradiation, catalyst-free Pyrazoles Green synthesis, no purification needed
Condensation Cu(I) catalyst, sodium ethoxide, ultrasound (60°C) 1,5-Disubstituted pyrazoles Reduced reaction time, improved yields
Multicomponent reaction ZnO-NiO-Fe₃O₄ nanocomposite, ultrasound Pyrano[2,3-c]pyrazole derivatives Good to excellent yields
1,3-Dipolar cycloaddition Ultrasound (25 KHz) 1H-Pyrazole derivatives Higher yields compared to conventional methods

Flow Reactor Systems for Scalable Pyrazole Production

Research into the continuous flow synthesis of fluorinated pyrazoles has demonstrated the potential for rapid and modular production. researchgate.net By flowing reagents through sequential reactor coils, multi-step syntheses can be "telescoped," eliminating the need for isolation and purification of intermediates. researchgate.net This approach not only accelerates the production process but also allows for the efficient installation of molecular diversity through sequential modifications such as N-alkylation, arylation, and amidation within a single, uninterrupted process. researchgate.net

A notable application of flow chemistry is in the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole to introduce various functional groups. researchgate.net This method provides a foundation for creating a diverse set of building blocks for medicinal and agrochemical applications. researchgate.net The precise temperature and residence time control afforded by flow reactors is critical for managing the highly reactive organolithium intermediates, a task that can be challenging and hazardous in large-scale batch reactors.

Furthermore, the synthesis of pyrazole derivatives from vinylidene keto esters and hydrazine derivatives has been successfully adapted to flow conditions, resulting in good to very good yields and excellent regioselectivity. mdpi.com The safe handling of potentially explosive intermediates, such as diazomethane (B1218177) derivatives, is another key advantage of flow systems, which maintain only a small amount of the hazardous material at any given time, significantly reducing the risk of uncontrolled exothermic events.

A comparative example highlighting the efficiency of flow reactors is the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (DFMMP). While batch processes for similar compounds can require reaction times of several hours, flow reactor synthesis can dramatically reduce residence times to a matter of minutes. googleapis.com This significant rate enhancement is attributed to the superior heat and mass transfer characteristics of microreactors. googleapis.com

The table below summarizes representative data for the synthesis of fluorinated pyrazole derivatives using flow reactor systems, illustrating the typical conditions and outcomes.

ProductStarting MaterialsReaction TypeResidence TimeYieldReference
1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives1-methyl-3-(trifluoromethyl)-1H-pyrazole, n-BuLi, various electrophilesLithiation/FunctionalizationNot SpecifiedNot Specified researchgate.net
Pyrazole-4-carboxylate derivativesVinylidene keto esters, Hydrazine derivativesCyclocondensationNot Specified62-82% mdpi.com
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (DFMMP)Ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate, MonomethylhydrazineCyclocondensation~1 minuteNot Specified googleapis.com

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethyl 1h Pyrazol 4 Ol

Reactivity Profile of the Pyrazole (B372694) Core

The pyrazole nucleus in 3-(trifluoromethyl)-1H-pyrazol-4-ol is an electron-rich system, yet the presence of the trifluoromethyl group modulates this characteristic. The reactivity of the pyrazole core is primarily characterized by electrophilic substitution reactions and, under certain conditions, susceptibility to nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is generally reactive towards electrophiles. The position of electrophilic attack is directed by the substituents on the ring. In pyrazole itself, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. For this compound, the hydroxyl group at C4 is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group at C3 is a deactivating, meta-directing group. The combined effect of these groups suggests that electrophilic substitution would be directed to the C5 position. However, the C4 position is already substituted.

Studies on related pyrazoles have shown that iodination can occur at the C4 position. For instance, 1-aryl-3-CF3-1H-pyrazoles can be iodinated at the C4 position using ceric ammonium (B1175870) nitrate (B79036) (CAN) and iodine. researchgate.net This suggests that despite the presence of the trifluoromethyl group, the pyrazole ring remains sufficiently activated for electrophilic substitution.

ElectrophileReagentPosition of SubstitutionReference
I+I2/CANC4 researchgate.net
Br+NBSC4 thieme-connect.com

It is important to note that direct electrophilic substitution on this compound at positions other than C4 would likely require forcing conditions due to the deactivating effect of the trifluoromethyl group.

Nucleophilic Attack Pathways

Nucleophilic attack on the pyrazole ring is less common than electrophilic substitution due to the ring's inherent electron-rich nature. However, the presence of the electron-withdrawing trifluoromethyl group can render the ring more susceptible to nucleophilic attack, particularly at positions ortho and para to it. In the case of this compound, this would correspond to the C5 and N1 positions.

The synthesis of 3-amino-4-fluoropyrazoles from β-methylthio-β-enaminoketones and hydrazines provides an example of a reaction that proceeds via nucleophilic attack on a pyrazole precursor. nih.gov While not a direct nucleophilic attack on a pre-formed pyrazole ring, it demonstrates the feasibility of forming substituted pyrazoles through nucleophilic addition-elimination pathways. The synthesis of pyrazolo[4,3-b]pyridines from 4-amino-3-phenylpyrazoles also involves nucleophilic cyclization, highlighting the reactivity of substituted pyrazoles. nih.gov

Transformations Involving the Hydroxyl Moiety

The hydroxyl group at the C4 position of this compound imparts enolic character to the molecule, allowing for tautomerization to the corresponding pyrazol-4-one. This functionality is key to a range of transformations, including oxidation and reduction.

Oxidation Reactions of Pyrazolols

The oxidation of 4-hydroxypyrazoles can lead to the formation of pyrazolone (B3327878) derivatives. For instance, the oxidation of pyrazole to 4-hydroxypyrazole has been demonstrated using various oxidizing systems, including microsomal P-450-dependent reactions. nih.govresearchgate.net While this is the formation of a hydroxypyrazole, it indicates the susceptibility of the pyrazole ring system to oxidative processes.

The oxidation of 4,5-dihydropyrazoles to pyrazoles is a common synthetic strategy, often employing oxidizing agents like manganese dioxide (MnO2). acs.orgnih.gov In some cases, this oxidation can be accompanied by deacylation, depending on the solvent used. acs.org This highlights the potential for oxidative transformations at or adjacent to the pyrazole core. Metal-free fluorination and oxidation at the C4 position of pyrazoles have also been achieved using Selectfluor, leading to either 4-fluoropyrazoles or 4-formyl-pyrazoles depending on the substrate. researchgate.net

Reduction Chemistry of Hydroxyl-Substituted Pyrazoles

The reduction of hydroxyl-substituted pyrazoles is less commonly reported. However, the pyrazolone tautomer of this compound possesses a carbonyl group that could potentially be reduced. General methods for the reduction of ketones could be applicable here, potentially leading to the corresponding 4,5-dihydropyrazol-4-ol derivative.

Chemical Behavior of the Trifluoromethyl Group

The electron-withdrawing nature of the CF3 group deactivates the pyrazole ring towards electrophilic attack and makes the N-H proton more acidic. acs.org This increased acidity can facilitate deprotonation and subsequent N-alkylation or N-arylation reactions.

The CF3 group itself is generally unreactive under most synthetic conditions. The carbon-fluorine bonds are exceptionally strong, making the group resistant to both nucleophilic and electrophilic attack. However, its electronic influence is crucial in directing the reactivity of the rest of the molecule. For instance, in the Knorr pyrazole synthesis, the presence of a trifluoromethyl group on the diketone reactant influences the regioselectivity of the cyclization. rsc.org

Influence on Ring Aromaticity and Electron Density

The aromaticity of the pyrazole ring is a key determinant of its stability and reactivity. The presence of substituents can significantly modulate this property. The trifluoromethyl group (CF₃) at the C3 position, being a powerful electron-withdrawing group, tends to decrease the electron density of the pyrazole ring. This effect is a general observation in substituted pyrazoles, where electron-withdrawing substituents have been shown to diminish the aromaticity of the ring system. researchgate.net

Potential for Substitution Reactions

The substituted pyrazole ring in this compound presents several possibilities for substitution reactions, both electrophilic and nucleophilic. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic substitution. However, the electron-donating hydroxyl group at C4 would activate the ring, although this position is already substituted. The most likely position for electrophilic attack on the pyrazole ring itself would be the C5 position, which is influenced by both the adjacent nitrogen atom and the substituents.

Given the electronic landscape, nucleophilic substitution reactions are also a key consideration. The pyrazole ring, particularly when bearing electron-withdrawing groups, can be susceptible to nucleophilic attack. Furthermore, the hydroxyl group at the C4 position can be a site for various reactions, such as etherification or esterification, which fall under the umbrella of nucleophilic substitution at the hydroxyl oxygen.

Regiochemical Control in Post-Synthetic Modifications

The presence of multiple reactive sites in this compound makes regiochemical control a critical aspect of its post-synthetic modification.

Competitive Methylation (N-, O-, C-positions) and its Mechanistic Basis

The methylation of this compound is a complex process due to the presence of three potential nucleophilic centers: the two ring nitrogen atoms (N1 and N2), the oxygen atom of the hydroxyl group (O4), and to a lesser extent, the C5 carbon atom. Selective methylation at these positions can lead to a variety of products with distinct properties.

A study on the closely related 3-trifluoromethyl-1H-pyrazol-5-ol provides significant insight into the mechanistic basis of competitive methylation. researchgate.net In this analog, selective conditions were found to achieve mono-methylation at the N1 and O-positions, as well as di-methylation at the N1,N2-, N1,O-, and N2,O-positions. researchgate.net The regioselectivity of methylation is highly dependent on the reaction conditions, including the choice of methylating agent, base, and solvent.

The mechanistic basis for this competition lies in the relative nucleophilicity of the different sites and the tautomeric equilibrium of the pyrazole ring. The N1 and N2 positions can be methylated, with the regioselectivity often influenced by the steric hindrance of the substituents and the nature of the counter-ion. O-methylation of the hydroxyl group competes with N-methylation. The use of different methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, can influence the outcome of the reaction. researchgate.net Quantum-chemical calculations on the 5-ol analog were used to explain the observed methylation patterns, and similar computational approaches would be invaluable for predicting the behavior of the 4-ol isomer. researchgate.net

Methylating AgentBaseSolventExpected Major Products (based on analogy)
Methyl iodideK₂CO₃AcetoneMixture of N- and O-methylated products
Dimethyl sulfateNaOHWaterPredominantly N-methylated products

This table is illustrative and based on general principles and findings for a related isomer. Specific experimental validation for this compound is required.

Halogenation Reactions on the Pyrazole Scaffold (e.g., Bromination, Iodination)

Halogenation is a common and important transformation for pyrazoles, as the resulting halopyrazoles are versatile intermediates for further functionalization through cross-coupling reactions. The regioselectivity of halogenation on the pyrazole ring is heavily influenced by the existing substituents.

In general, electrophilic halogenation of pyrazoles occurs preferentially at the C4 position if it is unsubstituted. nih.gov However, in this compound, the C4 position is occupied by a hydroxyl group. Therefore, halogenation would be directed to the remaining available carbon position, C5. The directing effect of the substituents needs to be considered. The trifluoromethyl group at C3 is deactivating, while the hydroxyl group at C4 is activating. The interplay of these effects, along with the influence of the ring nitrogen atoms, will determine the feasibility and regioselectivity of halogenation at the C5 position.

Common halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are often used for the bromination and iodination of pyrazoles, respectively. researchgate.net The mechanism of these reactions typically involves electrophilic attack of the halogenating agent on the electron-rich pyrazole ring. For instance, CAN-mediated iodination with I₂ has been shown to afford 4-iodopyrazoles in a highly regioselective manner for 1-aryl-3-CF₃-1H-pyrazoles. researchgate.net

Halogenating AgentExpected Position of Halogenation
N-Bromosuccinimide (NBS)C5
N-Iodosuccinimide (NIS)C5

This table predicts the likely outcome based on general reactivity patterns of substituted pyrazoles. Experimental verification is necessary.

Ring Annulation and Fused Heterocycle Formation via Pyrazole Building Blocks

Pyrazole derivatives are valuable building blocks for the synthesis of fused heterocyclic systems, which often exhibit interesting biological activities. This compound, after appropriate functionalization, can serve as a precursor for the construction of various fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyridazines.

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or a related 1,3-bielectrophile. researchgate.netrsc.orgnih.gov To utilize this compound in this context, it would first need to be converted to a 3-amino-5-(trifluoromethyl)pyrazole derivative.

For the synthesis of pyrazolo[3,4-b]pyridines , a common strategy is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. researchgate.netmdpi.com Similar to the pyrazolo[1,5-a]pyrimidine (B1248293) synthesis, this would require the initial conversion of this compound to the corresponding aminopyrazole. The reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones has been reported to proceed via the attack of the amino group on the carbonyl carbon adjacent to the CF₃ group. researchgate.net

The construction of the pyrazolo[3,4-d]pyridazine ring system can be achieved through various synthetic routes, often starting from a suitably substituted pyrazole. nih.gov For example, cyclization of a pyrazole derivative bearing vicinal carbonyl or cyano groups with hydrazine (B178648) can lead to the formation of the pyridazine (B1198779) ring.

The potential of this compound as a building block for these fused systems hinges on its conversion to key intermediates, such as aminopyrazoles or pyrazoles with dicarbonyl functionalities.

Fused HeterocycleKey Pyrazole IntermediateCommon Reagents for Annulation
Pyrazolo[1,5-a]pyrimidine3-Amino-5-(trifluoromethyl)pyrazoleβ-Dicarbonyl compounds, β-enaminones
Pyrazolo[3,4-b]pyridine5-Amino-3-(trifluoromethyl)pyrazole1,3-Dicarbonyl compounds
Pyrazolo[3,4-d]pyridazinePyrazole-4,5-dicarbonyl or dinitrileHydrazine

Theoretical and Computational Studies on 3 Trifluoromethyl 1h Pyrazol 4 Ol and Its Analogs

Electronic Structure Analysis and Reactivity Prediction

Theoretical investigations using Density Functional Theory (DFT) are instrumental in understanding the electronic properties of 3-(Trifluoromethyl)-1H-pyrazol-4-ol. The presence of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing substituent, significantly modulates the electron density distribution across the pyrazole (B372694) ring, which in turn dictates the molecule's reactivity and intermolecular interactions.

DFT calculations, often performed at levels like B3LYP/6-31G(d) or higher, provide insights into several key electronic parameters. nih.gov The geometry of the molecule can be optimized to find its most stable conformation, which for many pyrazole derivatives is a planar or near-planar structure. nih.gov This planarity facilitates π-conjugation within the heterocyclic system.

The primary electronic effects of the -CF₃ group include:

Inductive Effect: The high electronegativity of the fluorine atoms causes a strong inductive pull of electron density away from the pyrazole ring. This effect lowers the energy of the molecular orbitals.

HOMO-LUMO Gap: The electron-withdrawing nature of the -CF₃ group typically leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The magnitude of this change affects the HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the region around the electronegative fluorine and oxygen atoms would show a negative potential (red/yellow), indicating susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the N-H and O-H groups would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction or hydrogen bond donation. nih.gov

Quantum chemical calculations provide quantitative data on these properties, allowing for a detailed prediction of the molecule's behavior. nih.gov

Table 1: Calculated Electronic Properties of a Substituted Pyrazole Analog (Illustrative)

Parameter Calculated Value Significance
HOMO Energy -7.2 eV Relates to electron-donating ability
LUMO Energy -2.7 eV Relates to electron-accepting ability
HOMO-LUMO Gap 4.5 eV Indicates chemical stability and low reactivity nih.gov

Note: The values in this table are illustrative and based on typical DFT results for similar heterocyclic compounds.

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify the most probable pathways, locate transition state structures, and determine activation energies. researchgate.net

This modeling is particularly useful for studying:

Tautomerization: As discussed in the following sections, pyrazolols can undergo both annular and keto-enol tautomerism. Computational methods can map the intramolecular proton transfer pathways, calculating the energy barriers for these processes. researchgate.net The transition state for such a transfer is characterized by the proton being partially bonded to both the donor and acceptor atoms.

Electrophilic and Nucleophilic Substitution: DFT calculations can predict the regioselectivity of reactions such as alkylation, acylation, or halogenation. By comparing the activation energies for substitution at different positions on the pyrazole ring, the most likely product can be identified.

Cycloaddition Reactions: Pyrazoles can participate in cycloaddition reactions. Quantum chemical modeling can help understand the orbital interactions (HOMO-LUMO interactions) that govern these reactions and predict the stereochemical and regiochemical outcomes.

The computational investigation of reaction mechanisms often involves locating the transition state (a first-order saddle point on the potential energy surface) and confirming it through vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate. researchgate.net The difference in energy between the reactants and the transition state gives the activation energy barrier, a key factor in determining reaction rates. researchgate.net

Tautomerism and Isomerism in Trifluoromethylated Pyrazolols

Pyrazoles substituted at the 3rd position, such as this compound, can exist as two distinct annular prototropic tautomers due to the migration of a proton between the two nitrogen atoms of the ring. This results in an equilibrium between this compound and 5-(Trifluoromethyl)-1H-pyrazol-4-ol.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents and the medium (gas phase vs. solvent). Theoretical methods are employed to predict the relative stability of these tautomers. mdpi.com Calculations have shown that for 3(5)-trifluoromethyl-1H-pyrazoles, the relative populations of the tautomers can be significantly affected by the environment. mdpi.com The electron-withdrawing -CF₃ group influences the acidity of the N-H protons and the basicity of the nitrogen atoms, thereby affecting the tautomeric preference.

Computational studies typically involve:

Optimization of the geometry of each tautomer.

Calculation of their electronic energies and thermodynamic properties (enthalpy, Gibbs free energy).

Inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), to simulate behavior in solution.

The tautomer with the lower calculated Gibbs free energy is predicted to be the more stable and therefore the major form at equilibrium.

In addition to annular tautomerism, 4-hydroxypyrazoles can exhibit keto-enol tautomerism, existing in equilibrium with their corresponding keto form, 3-(Trifluoromethyl)-1H-pyrazol-4(5H)-one. The stability of the enol (4-hydroxy) versus the keto (4-oxo) form is a subject of extensive computational study. nih.gov

DFT calculations are the primary tool for assessing this tautomeric equilibrium. orientjchem.org The relative energies of the keto and enol forms are calculated to predict the equilibrium constant (Keq). nih.gov Studies on analogous pyrazolone (B3327878) systems have shown that the equilibrium can be heavily influenced by both the substituents and the solvent. nih.govorientjchem.org

In the Gas Phase: The relative stability is determined by the intrinsic electronic properties of the tautomers.

In Solution: Solvents can shift the equilibrium significantly. Polar protic solvents, for instance, can stabilize one tautomer over the other through specific hydrogen bonding interactions. orientjchem.org The keto form, often being more polar, may be favored in polar solvents. Conversely, intramolecular hydrogen bonding in the enol form can enhance its stability in non-polar environments.

Computational models predict that the transition between the two forms involves a significant energy barrier, indicating that the tautomerization may be a relatively slow process under certain conditions. researchgate.net

Table 2: Illustrative Computational Data for Keto-Enol Equilibrium of a Pyrazolol Analog

Tautomer Phase Relative Energy (kcal/mol) Predicted Population at 298K
Enol Form Gas Phase 0.00 >99%
Keto Form Gas Phase +3.5 <1%
Enol Form Water +1.2 12%

Note: This table presents hypothetical data based on general trends observed in computational studies of pyrazolones, demonstrating the significant impact of the solvent.

Molecular Interactions and Recognition Studies

The structure of this compound, with its multiple hydrogen bond donors (-OH, -NH) and acceptors (ring nitrogens, -OH oxygen), allows it to participate in a rich network of non-covalent interactions. These interactions are fundamental to its crystal packing, its solubility, and its potential for molecular recognition in biological systems.

Computational and experimental studies, such as X-ray crystallography on related compounds, reveal the importance of hydrogen bonding. mdpi.comresearchgate.net In the solid state, trifluoromethylated pyrazolols can form chains or dimeric structures stabilized by intermolecular hydrogen bonds, such as O—H···N or N—H···O linkages. mdpi.comresearchgate.net These interactions effectively stabilize the crystal lattice. researchgate.net

The key interactions include:

Hydrogen Bonding: As mentioned, the molecule can act as both a hydrogen bond donor and acceptor, allowing for the formation of robust supramolecular assemblies. mdpi.com

Halogen Bonding: Although weaker than hydrogen bonds, the fluorine atoms of the -CF₃ group can act as weak Lewis bases and participate in interactions with electrophilic sites.

Understanding these interactions is crucial for crystal engineering and for the rational design of molecules with specific binding properties. The specific pattern of hydrogen bond donors and acceptors can be exploited to design ligands that bind selectively to protein active sites or other biological targets. mdpi.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target. For this compound and its analogs, molecular docking studies have been instrumental in elucidating their potential as inhibitors for various enzymes.

For instance, docking studies have been conducted on pyrazole derivatives to explore their inhibitory potential against receptor tyrosine kinases and protein kinases, which are crucial in various signaling pathways related to diseases like cancer. nih.govresearchgate.net These studies have shown that pyrazole derivatives can fit deeply within the binding pockets of these proteins, forming key interactions such as hydrogen bonds. nih.govresearchgate.net For example, derivatives of 1H-pyrazole have been identified as potential inhibitors for targets like VEGFR-2, Aurora A, and CDK2. nih.gov

In a study involving 3-hydroxy-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl)cyclohex-2-en-1-ones, molecular docking was employed to predict their inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target in herbicide research. researchgate.net The results indicated that these compounds exhibited potential inhibitory activity. Similarly, docking simulations have been used to investigate the interaction of pyrazole-benzimidazolone hybrids with the HPPD receptor, revealing that the most active compounds interact with key amino acid residues in the active site. biointerfaceresearch.com

Furthermore, molecular docking has been utilized to screen pyrazole derivatives as potential inhibitors for a variety of other targets. One study focused on the Fusarium oxysporum phytase domain (Fophy) enzyme, a target for developing new antifungal agents, and found that certain pyrazole ligands displayed significant inhibitory effects. nih.gov In another example, docking studies helped to identify pyrazole derivatives as potential inhibitors of 3CLpro, a key enzyme in the life cycle of SARS-CoV-2. researchgate.net

The binding affinity and interaction patterns revealed by these docking studies provide valuable insights for the rational design of more potent and selective inhibitors based on the this compound scaffold. The data generated can guide the modification of the pyrazole core and its substituents to optimize interactions with the target protein.

Intermolecular Hydrogen Bonding and Self-Association Phenomena

The presence of both a hydrogen bond donor (N-H) and acceptor (N) in the pyrazole ring, along with the hydroxyl group in this compound, predisposes these molecules to form intermolecular hydrogen bonds. These interactions are fundamental to their crystal packing and self-association behavior in different environments.

NH-pyrazoles commonly self-assemble through intermolecular N-H···N hydrogen bonds, leading to the formation of various supramolecular structures such as dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.netresearchgate.net The geometry of these hydrogen bonds can be influenced by the substituents on the pyrazole ring. For instance, symmetrically 3,5-substituted pyrazoles can exhibit particularly short N···N distances. nih.gov The crystal structure of 3,5-bis(trifluoromethyl)pyrazole reveals that it forms tetramers through N–H···N hydrogen bonds. rsc.org

The self-association of pyrazole derivatives is not limited to N-H···N bonds. In the solid state, other interactions like C-H···π can also play a significant role in the crystal packing. nih.gov The specific patterns of self-association can influence the physical properties of the compounds, such as their solubility and melting point.

The formation of these hydrogen-bonded assemblies is a key aspect of the supramolecular chemistry of pyrazoles and is crucial for understanding their behavior in the solid state and in solution.

In Silico Prediction of Molecular Descriptors Relevant to Design

In silico methods are powerful tools in modern drug discovery, allowing for the prediction of various molecular properties that are crucial for the design and development of new therapeutic agents. For this compound and its analogs, several key descriptors are routinely calculated to assess their drug-like properties.

Topological Polar Surface Area (TPSA) Calculations

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. wikipedia.orgmolinspiration.com It is a valuable metric for predicting a drug's ability to permeate cell membranes. nih.govnih.gov

The calculation of TPSA is based on the summation of tabulated surface contributions of polar fragments, making it a rapid method that avoids the need for 3D conformational analysis. nih.govpitt.edu This speed is particularly advantageous for screening large virtual libraries of compounds. molinspiration.com

For a molecule to be orally bioavailable, it generally needs to have a TPSA of 140 Ų or less. wikipedia.org To penetrate the blood-brain barrier, a TPSA of less than 90 Ų is typically required. wikipedia.org Therefore, calculating the TPSA of this compound and its analogs is a critical step in assessing their potential as orally active drugs and their ability to reach the central nervous system.

Lipophilicity (LogP) Predictions

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net It has been shown that increased lipophilicity can correlate with increased biological activity, but also with poorer aqueous solubility and more rapid metabolism. researchgate.net

Various computational methods are available to predict LogP values for molecules like this compound and its analogs. digitellinc.com These in silico predictions are valuable for understanding how structural modifications to the pyrazole scaffold will affect the compound's lipophilicity. For example, the introduction of a trifluoromethyl group is known to significantly increase lipophilicity.

For pyrazole derivatives, a LogP value in the range of -0.7 to +6.0 is generally considered favorable for drug-likeness. mdpi.com In silico tools can predict the LogP of designed compounds, helping to ensure they fall within an optimal range for the desired therapeutic application. mdpi.comnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Studies

In silico ADME prediction has become an indispensable part of the drug discovery process, helping to identify and eliminate compounds with unfavorable pharmacokinetic properties at an early stage. nih.govnih.gov For this compound and its analogs, computational models can predict a wide range of ADME properties.

These predictions include:

Absorption: Parameters such as human intestinal absorption, Caco-2 permeability, and oral bioavailability are estimated. nih.govmdpi.com

Distribution: Predictions can be made about a compound's ability to cross the blood-brain barrier and its binding to plasma proteins. nih.govmdpi.com

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is an inhibitor of these enzymes. researchgate.net For example, some pyrazole derivatives have been predicted to inhibit CYP2C9 and CYP2C19. researchgate.net

Excretion: While less commonly predicted, some models can provide insights into the likely routes of excretion.

Several web-based tools and software packages, such as SwissADME and ADMETLab, are available to perform these predictions for pyrazole derivatives and other small molecules. researchgate.netmdpi.commdpi.com These tools provide a comprehensive in silico ADME profile that aids in the selection of promising drug candidates for further experimental validation. idaampublications.in

Solvent Effects on Conformation and Tautomeric Stability

The conformation and tautomeric equilibrium of pyrazole derivatives, including this compound, can be significantly influenced by the surrounding solvent environment. nih.govmdpi.com Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. ias.ac.in

Computational studies have shown that the relative stability of these tautomers can be altered by the polarity of the solvent. mdpi.com For example, polar aprotic solvents can favor tautomers that can engage in favorable hydrogen bonding interactions with the solvent molecules. mdpi.com In some cases, the presence of a few water molecules can significantly lower the energy barrier for the interconversion between tautomers by forming hydrogen-bonded bridges. nih.gov

The electronic nature of substituents on the pyrazole ring also plays a crucial role in determining tautomeric preference. nih.govresearchgate.net Electron-donating groups tend to favor one tautomer, while electron-withdrawing groups favor another. researchgate.net The trifluoromethyl group in this compound, being strongly electron-withdrawing, is expected to have a pronounced effect on the tautomeric equilibrium.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the relative energies of different tautomers and conformers in both the gas phase and in various solvents, providing a deeper understanding of their behavior in different chemical environments. nih.govpurkh.com

Academic Research Applications of 3 Trifluoromethyl 1h Pyrazol 4 Ol Derivatives

Advanced Building Blocks in Organic Synthesis

The trifluoromethyl-pyrazole core is a foundational unit for the synthesis of more complex molecular architectures. Its inherent reactivity and the influence of the -CF3 group allow for the strategic construction of diverse and functionally rich compounds.

The pyrazole (B372694) ring serves as a versatile synthon in cycloaddition reactions, enabling the assembly of a wide array of fused and linked heterocyclic systems. A prominent method is the (3+2)-cycloaddition, or 1,3-dipolar cycloaddition, where in situ generated trifluoroacetonitrile (B1584977) imines react with various dipolarophiles. nih.govacs.org This strategy has been successfully employed to create complex structures such as trifluoromethylated pyrrolo[3,4-c]pyrazoles by reacting with maleimide and its derivatives. researchgate.netresearchgate.net

Further research has demonstrated the utility of these derivatives in constructing fused polycyclic pyrazoles through the intramolecular cyclization of cyclic ketone-derived amines. rsc.org This approach involves the in situ generation of trifluoromethylated β-diazo ketones as key intermediates. rsc.org The adaptability of the pyrazole scaffold is also shown in its reactions with thiocarbonyl compounds, which lead to the formation of 1,3,4-thiadiazole derivatives. researchgate.net These synthetic routes highlight the role of trifluoromethylated pyrazoles as fundamental building blocks for accessing novel heterocyclic frameworks of interest in materials science and drug discovery. researchgate.netresearchgate.net

Derivatives of 3-(Trifluoromethyl)-1H-pyrazol-4-ol are instrumental in preparing pyrazoles with multiple functional groups, which can then be used for further synthetic modifications. A general and efficient two-step protocol involves the (3+2)-cycloaddition of trifluoroacetonitrile imines with enones to produce 5-acyl-pyrazolines. nih.govacs.org Subsequent aromatization using manganese dioxide (MnO2) can be controlled by the choice of solvent. nih.govacs.org Performing the oxidation in dimethyl sulfoxide (B87167) (DMSO) typically yields fully substituted pyrazoles, while using a nonpolar solvent like hexane favors a deacylative pathway to afford 1,3,4-trisubstituted derivatives with high selectivity. nih.govacs.org

This strategic functionalization allows for the introduction of various substituents at different positions of the pyrazole ring. For instance, iodination reactions can be directed to either the C4 or C5 position depending on the reagents used. researchgate.netresearchgate.net These iodo-derivatives serve as versatile intermediates for cross-coupling reactions like the Suzuki–Miyaura and Sonogashira reactions, enabling the preparation of more complex and polyfunctionalized trifluoromethylated pyrazoles. researchgate.netresearchgate.net

Table 1: Solvent-Dependent Oxidation of 5-Acyl-pyrazolines

SolventMajor Product TypePathway
Dimethyl Sulfoxide (DMSO)Fully Substituted PyrazoleDehydrogenative Aromatization
Hexane1,3,4-Trisubstituted PyrazoleDeacylative Oxidation

Ligand Design in Coordination Chemistry

The nitrogen atoms in the pyrazole ring are excellent coordination sites for metal ions, and the trifluoromethyl group allows for the fine-tuning of the electronic properties of the resulting metal complexes. This makes trifluoromethyl-pyrazole derivatives highly valuable as ligands in coordination chemistry. chemrxiv.org

Trifluoromethyl-pyrazole derivatives have been successfully incorporated as organic linkers in the construction of Metal-Organic Frameworks (MOFs). A notable example is the perfluorinated MOF known as CFA-15. grafiati.com This framework is synthesized using 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as the organic ligand, which coordinates with Copper(II) ions. grafiati.com The resulting structure features linear one-dimensional chains of Cu(II) ions with accessible and reactive metal centers, demonstrating the potential of these ligands in creating functional porous materials. grafiati.com

The unique electronic nature of trifluoromethyl-pyrazole ligands has been harnessed to develop metal complexes with interesting photophysical properties, particularly luminescence.

Platinum(II) Complexes : A series of Platinum(II) complexes have been synthesized using 6-(5-trifluoromethyl-pyrazol-3-yl)-2,2'-bipyridine as a terdentate chelating ligand. nih.gov These complexes exhibit luminescent properties that can be modulated by altering the ancillary ligands attached to the platinum center. nih.gov

Silver(I) Complexes : A tetrapyrazole-modified tetraphenylethene (TPE) ligand was designed to exhibit "turn-on" fluorescence upon coordination with Silver(I) ions. rsc.org The coordination restricts the intramolecular rotation of the TPE moiety, leading to enhanced fluorescence in the resulting complexes. rsc.org

Cadmium(II) and Cobalt(II) Complexes : Mononuclear complexes of Cadmium(II) and Cobalt(II) derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to display green fluorescence in the solid state, highlighting the role of the pyrazole core in producing luminescent materials. rsc.org

Medicinal Chemistry Research Applications (excluding clinical studies)

Trifluoromethylated pyrazole derivatives are a cornerstone in medicinal chemistry research due to their wide spectrum of biological activities. biointerfaceresearch.comnih.gov The trifluoromethyl group often enhances a compound's potency and pharmacokinetic profile. Research in this area focuses on the synthesis and in vitro evaluation of novel derivatives as potential therapeutic agents.

These derivatives have shown significant promise in preclinical research across several areas:

Anti-inflammatory Activity : Novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. For instance, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline was identified as having potent anti-inflammatory activity in research models. nih.govglobalresearchonline.net

Antimicrobial Activity : The pyrazole scaffold is a key component in the development of new antimicrobial agents.

Antibacterial : A study reported the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives that act as potent growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.gov Some of these compounds were also effective against bacterial biofilms. nih.gov

Antifungal : Pyrazole compounds bearing an aryl trifluoromethoxy group have been synthesized and tested against various plant pathogenic fungi. nih.gov One compound, 1v , showed particularly high activity against F. graminearum with an EC50 value of 0.0530 μM. nih.gov Similarly, pyrazole-4-carboxylic oxime ester derivatives demonstrated good activity against fungi like S. sclerotiorum and B. cinerea. researchgate.net

Enzyme Inhibition : Derivatives have been investigated as inhibitors of specific enzymes. For example, certain 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were found to be promising inhibitors of monoamine oxidase B (MAO-B). nih.gov

Other Biological Activities : Research has also explored trifluoromethyl-pyrazoles for neuroprotective, antitubercular, and nematicidal activities in various non-clinical assays. grafiati.comnih.govglobalresearchonline.net

Table 2: Selected Preclinical Research Applications of Trifluoromethyl-Pyrazole Derivatives

Compound Class / DerivativeResearch ApplicationTarget/OrganismKey Finding
3,5-bis(trifluoromethyl)phenyl-substituted pyrazolesAntibacterialMethicillin-resistant S. aureus (MRSA)Potent growth inhibitors with MIC values as low as 0.25 µg/mL. nih.gov
Pyrazole analogues with aryl OCF3 group (e.g., 1v )AntifungalFusarium graminearumHigh activity with an EC50 value of 0.0530 μM. nih.gov
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)anilineAnti-inflammatoryIn vitro modelsExhibited optimal anti-inflammatory activity. nih.gov
1-Thiocarbamoyl pyrazole derivativesEnzyme InhibitionMonoamine Oxidase B (MAO-B)Identified as promising MAO-B inhibitors. nih.gov

Development of Novel Lead Compounds for Biological Activity

Researchers have extensively synthesized and evaluated derivatives of this compound for various biological activities, leading to the identification of promising lead compounds. These derivatives have shown potential as antibacterial, anticancer, and anti-inflammatory agents.

For instance, a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been identified as potent growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov Some of these compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.gov Further studies revealed that these compounds are bactericidal and effective against MRSA persisters and biofilms. nih.gov Specifically, compounds with a 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated potent activity against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. nih.gov

In the realm of cancer research, chalcone-pyrrole and pyrazoline-pyrrole derivatives tethered with a 3-trifluoromethylpyrazole moiety have been synthesized and evaluated for their cytostatic activities. nih.gov Certain compounds within this series displayed significant antiproliferative activity against renal cancer cell lines, with growth percentages as low as -92.13 at a 10 µM concentration. nih.gov These promising compounds were found to have GI₅₀ values more favorable than the established drug sunitinib against a majority of cancer cell lines. nih.gov

Furthermore, pyrazole derivatives containing a trifluoromethyl group have been investigated for their anti-inflammatory properties. One such derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, exhibited anti-inflammatory activity comparable to the reference drugs diclofenac sodium and celecoxib. nih.gov

Table 1: Selected Biological Activities of this compound Derivatives

Compound ClassBiological ActivityKey Findings
3,5-bis(trifluoromethyl)phenyl-substituted pyrazolesAntibacterial (anti-MRSA, anti-VRE)MIC values as low as 0.25 µg/mL; effective against persisters and biofilms. nih.govnih.gov
3-trifluoromethylpyrazole tethered chalcone-pyrrolesAnticancer (Renal Cancer)Significant antiproliferative activity (Growth Percentage: -92.13 at 10 µM). nih.gov
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)anilineAnti-inflammatoryActivity comparable to diclofenac sodium and celecoxib. nih.gov

Studies on Enzyme Interaction and Modulation

Derivatives of this compound have been investigated as modulators of various enzymes, a critical aspect of their mechanism of action. A significant area of research has been their role as succinate dehydrogenase (SDH) inhibitors. acs.org SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a vital target for fungicides.

A series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as potential SDH inhibitors. acs.org Enzymatic activity testing revealed that some of these compounds were potent inhibitors of SDH. For example, one derivative exhibited an IC₅₀ value of 6.9 µg/mL, which was significantly more potent than the commercial fungicide penthiopyrad (IC₅₀ = 223.9 µg/mL). acs.org Molecular docking studies suggested that these compounds bind within the active site of SDH, forming hydrogen bonds and π–π interactions with key amino acid residues. acs.org

Another enzyme target for trifluoromethyl-containing pyrazole derivatives is cyclooxygenase-2 (COX-2). A preliminary in vitro assay indicated that an N¹-aryl-3-CF₃-4-cyano pyrazole derivative exhibited potent and selective inhibition of COX-2, suggesting its potential for development as a non-steroidal anti-inflammatory agent. chinesechemsoc.org

Exploration of Receptor Binding Profiles

The interaction of this compound derivatives with various receptors has been a subject of study to understand their pharmacological effects. One area of focus has been their affinity for adenosine receptors (ARs).

A series of pyrazolo[4,3-e] rsc.orgnih.govtriazolo[1,5-c]pyrimidine (PTP) derivatives were synthesized, incorporating a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety. nih.govnih.gov This specific substituent was expected to confer potency and selectivity for the human A₂B adenosine receptor. nih.govnih.gov Interestingly, the synthesized compounds were inactive at the hA₂B AR but displayed high affinity and selectivity for the human A₃ adenosine receptor (hA₃ AR) in the nanomolar range. nih.govnih.gov The most potent compound in the series exhibited a Kᵢ value of 11 nM for the hA₃ AR. nih.gov Molecular docking studies were conducted to rationalize these findings, revealing that the topological features of the hA₃ AR are well-suited to accommodate this new series of compounds. nih.gov

The Trifluoromethyl Group as a Pharmacophore Modulator

The trifluoromethyl (CF₃) group is a crucial pharmacophore modulator in the design of biologically active pyrazole derivatives. Its unique properties significantly influence the pharmacokinetic and pharmacodynamic profiles of these compounds. mdpi.commdpi.com

The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent, which can enhance interactions with biological targets through improved hydrogen bonding and electrostatic interactions. mdpi.com Compared to a methyl group, the CF₃ group is larger, which can lead to increased binding affinity and selectivity through enhanced hydrophobic interactions. mdpi.com

The C-F bond is exceptionally strong, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com This increased stability often translates to a longer half-life in vivo. The CF₃ group is also known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability. mdpi.commdpi.com

However, the substitution of a methyl group with a trifluoromethyl group does not always lead to enhanced biological activity. In one study on isoxazolol pyrazole carboxylates, the replacement of a methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group resulted in a significant decrease in antifungal activity. nih.gov This highlights that the effect of the trifluoromethyl group is context-dependent and its impact on biological activity needs to be evaluated on a case-by-case basis.

Agrochemical Research Applications (excluding field trials)

Design of Potential Herbicidal Agents

Derivatives of this compound have been explored for their potential as herbicidal agents. A series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives were synthesized and showed promising herbicidal activity in greenhouse trials. nih.govacs.org One particular compound demonstrated excellent pre-emergence herbicidal effects against both dicotyledonous and monocotyledonous weeds, with good safety for crops like maize and rape. nih.govacs.org

In another study, 5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole derivatives were synthesized and evaluated. jlu.edu.cn Some of these compounds exhibited inhibitory activity against Brassica napus and bleaching activity against Echinochloa crusgalli at a concentration of 100 µg/mL. jlu.edu.cn

Research has also focused on pyrazole derivatives containing substituted 4-(pyridin-2-yl)benzene moieties. nih.gov Structure-activity relationship (SAR) studies indicated that the herbicidal activity was influenced by the substituents on the pyridine ring. Specifically, when the 3-position of the pyridine was a chlorine atom and the 5-position was a fluorine atom or a trifluoromethyl group, the compounds exhibited the best post-emergence herbicidal activity. nih.gov

Table 2: Herbicidal Activity of Selected Trifluoromethyl-Containing Pyrazole Derivatives

Compound SeriesTarget WeedsKey Findings
N-(2,2,2)-trifluoroethylpyrazolesDicotyledonous and monocotyledonous weedsGood pre-emergence herbicidal effects with crop safety. nih.govacs.org
5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazolesBrassica napus, Echinochloa crusgalliInhibitory and bleaching activities at 100 µg/mL. jlu.edu.cn
Pyrazoles with 4-(pyridin-2-yl)benzene moietiesDigitaria sanguinalis, Abutilon theophrasti, Eclipta prostrateModerate post-emergence inhibitory activities (50-60%). nih.gov

Investigation of Fungicidal Properties

The fungicidal properties of this compound derivatives have been a significant area of agrochemical research. Numerous studies have reported the synthesis and evaluation of these compounds against a range of phytopathogenic fungi.

A series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were found to exhibit excellent and broad-spectrum in vitro antifungal activities. One of the most active compounds showed EC₅₀ values of 13.1 mg/L against G. zeae, 14.4 mg/L against B. dothidea, 13.3 mg/L against F. prolifeatum, and 21.4 mg/L against F. oxysporum.

In another study, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.net Several compounds in this series displayed moderate antifungal activities, with some showing over 50% inhibition against G. zeae at 100 µg/mL. researchgate.net

Furthermore, pyrazole analogues containing an aryl trifluoromethoxy group have been designed and synthesized. mdpi.comsemanticscholar.org Some of these compounds exhibited high activity against all tested fungi, with one derivative showing an EC₅₀ value of 0.0530 µM against F. graminearum, which was comparable to the commercial fungicide pyraclostrobin. mdpi.comsemanticscholar.org

Research into Insecticidal Compounds

The incorporation of the trifluoromethyl group into the pyrazole scaffold is a key strategy in the development of modern insecticides. This is due to the unique properties the -CF3 group imparts, such as increased metabolic stability and enhanced binding affinity to target proteins in insects. Research has focused on synthesizing novel derivatives of this compound to explore and optimize their insecticidal potency.

A significant area of investigation involves the creation of flupyrimin analogs that incorporate a 1-aryl-5-(trifluoromethyl)-1H-pyrazol-4-yl subunit. frontiersin.org These compounds have been designed and synthesized to target insect nicotinic acetylcholine receptors (nAChRs), a well-established target for insecticides. Bioassays of these novel derivatives have demonstrated promising insecticidal activity against common agricultural pests. For instance, certain synthesized analogs showed notable efficacy against the cowpea aphid (Aphis craccivora) and the oriental leafworm moth (Spodoptera litura). frontiersin.org

The structural modifications, particularly the nature of the aryl substituent on the pyrazole ring, have been shown to significantly influence the insecticidal activity. The research highlights the potential of this class of compounds in developing new pest management solutions. frontiersin.org

Table 1: Examples of Insecticidal this compound Derivatives

Compound Name Structure Target Pest(s) Reference
(E)-3-(difluoromethyl)-1-methyl-N-(1-((1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)pyridin-2(1H)-ylidene)-1H-pyrazole-4-carboxamide A flupyrimin analog featuring a phenyl-substituted trifluoromethyl pyrazole moiety. Aphis craccivora (Cowpea aphid), Spodoptera litura (Oriental leafworm moth) frontiersin.org
(E)-N-(1-((1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)pyridin-2(1H)-ylidene)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide A derivative with a 2-chlorophenyl group attached to the pyrazole ring. Aphis craccivora (Cowpea aphid), Spodoptera litura (Oriental leafworm moth) frontiersin.org

Contributions to Materials Science and Polymer Chemistry

Derivatives of this compound have emerged as valuable compounds in materials science, particularly in the field of optoelectronics. The pyrazole core, functionalized with a trifluoromethyl group, contributes to desirable photophysical and electronic properties, making these derivatives suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comresearchgate.net

Researchers have synthesized and characterized novel 6-CF3-1H-pyrazolo[3,4-b]quinolines, which are complex derivatives built upon the trifluoromethyl pyrazole structure. mdpi.com These compounds have been investigated as emitters in OLEDs and as components of the active layer in bulk heterojunction solar cells. mdpi.comresearchgate.net The presence of the CF3 group and the strategic placement of other substituents, such as phenyl groups, modulate the emission properties and energy levels (HOMO) of the molecules. mdpi.comresearchgate.net

In OLED applications, these derivatives have been successfully employed as emitters, producing bright bluish-green light. mdpi.com When blended with other materials, they form the active layer of light-emitting devices. For example, an OLED device using 6-(Trifluoromethyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (Mol3) as an emitter achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.com

In the realm of photovoltaics, these pyrazoloquinoline derivatives have been blended with polymers like poly(3-decylthiophene-2,5-diyl) to fabricate the active layer of organic solar cells. mdpi.com While the power conversion efficiencies are currently modest, the research demonstrates the potential of these materials in solar energy applications. For instance, a device based on 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol4) exhibited a power conversion efficiency of around 0.21%. researchgate.net These findings underscore the versatility of the trifluoromethyl pyrazole scaffold in creating functional materials for advanced electronic applications. mdpi.comresearchgate.net

Table 2: Optoelectronic Applications of this compound Derivatives

Compound Name/Identifier Application Key Finding(s) Reference
6-(Trifluoromethyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (Mol3) Organic Light-Emitting Diode (OLED) Emitter Achieved a maximum brightness of ~1436.0 cd/m² with a current efficiency up to 1.26 cd/A. Emitted deep bluish-green light. mdpi.com
6-(Trifluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline (Mol4) Organic Solar Cell (Photovoltaic) Used in the active layer of a bulk heterojunction solar cell, resulting in a power conversion efficiency of approximately 0.21%. researchgate.net

Future Perspectives and Emerging Avenues in the Research of 3 Trifluoromethyl 1h Pyrazol 4 Ol

Development of Chemo- and Regioselective Synthetic Methods

The precise control of substituent placement on the pyrazole (B372694) ring is paramount for tuning the molecule's properties. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. However, with unsymmetrical reagents, this can lead to a mixture of regioisomers, complicating purification and reducing yields. nih.gov Consequently, a major research thrust is the development of highly chemo- and regioselective synthetic strategies.

A key challenge lies in controlling the reaction to selectively produce the desired isomer, such as 3-(Trifluoromethyl)-1H-pyrazol-4-ol. For instance, the synthesis of isomeric 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates and their 5-hydroxy counterparts has been achieved through distinct, highly regioselective two-step methods. organic-chemistry.orgnih.gov The 5-hydroxy isomers are typically formed via the cyclization of enhydrazine intermediates, while the 3-hydroxy isomers can be prepared by acylating arylhydrazines with methyl malonyl chloride followed by cyclization. organic-chemistry.org

Recent advances have focused on novel cycloaddition reactions. Catalyst-free, exclusively regioselective [3+2] cycloadditions between nitrile imines and 2-bromo-3,3,3-trifluoropropene have been developed for the synthesis of 5-trifluoromethylpyrazoles. acs.org Similarly, efficient cycloadditions of trifluoroacetohydrazonoyl bromides with nitroolefins regioselectively yield 3-trifluoromethyl-4-substituted pyrazoles under mild conditions. ijnrd.org These methods offer high yields and tolerate a wide range of functional groups, providing robust platforms for generating diverse pyrazole libraries. acs.orgijnrd.org

MethodKey ReactantsPrimary Product TypeSelectivity ControlReference
Condensation/CyclizationArylhydrazines, Diethyl α-(ethoxymethylidene)malonate1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylatesReaction pathway favors attack by the more nucleophilic nitrogen on the malonate derivative. organic-chemistry.org
Acylation/CyclizationArylhydrazines, Methyl 3-chloro-3-oxopropanoate1-Aryl-3-hydroxy-1H-pyrazole-4-carboxylatesTwo-step process ensures regiocontrol by pre-forming the hydrazide before cyclization. organic-chemistry.org
[3+2] CycloadditionHydrazonyl chlorides, 2-Bromo-3,3,3-trifluoropropene5-TrifluoromethylpyrazolesCatalyst-free, inherent regioselectivity of the cycloaddition reaction. acs.org
[3+2] CycloadditionTrifluoroacetohydrazonoyl bromides, Nitroolefins3-Trifluoromethyl-4-substituted pyrazolesReaction regioselectively produces the 3,4-substituted pattern. ijnrd.org
Cycloaddition/OxidationTrifluoroacetonitrile (B1584977) imines, ChalconesPolyfunctionalized 3-trifluoromethylpyrazolesFully regio- and diastereoselective cycloaddition followed by a selective oxidation step. nih.govmdpi.com nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyrazole Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. youtube.com In the context of pyrazole research, these computational tools are being deployed to predict biological activity, design novel derivatives with enhanced properties, and even plan synthetic routes.

One prominent application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models use machine learning algorithms, such as random forest and support vector machines, to correlate molecular descriptors (e.g., topological indices, electronic properties) of pyrazole derivatives with their experimentally determined biological activities. researchgate.net By training on existing datasets, these models can predict the activity of new, untested pyrazole compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govacs.org

Beyond activity prediction, AI is used for in silico screening and molecular design. ijnrd.orgnih.gov Molecular docking simulations, for example, can predict how a pyrazole derivative might bind to a specific protein target. nih.govnih.gov When combined with ML, these methods can screen vast virtual libraries of potential pyrazole compounds to identify those with the highest predicted binding affinity. acs.org Furthermore, generative models and large language models (LLMs) are now being explored to design entirely new pyrazole structures with desired properties and to propose efficient, multi-step retrosynthetic pathways to create them. openreview.netarxiv.org

AI/ML ApplicationTechnique/AlgorithmObjective in Pyrazole ResearchReference
Bioactivity PredictionQSAR, Random Forest, Neural NetworksPredict anticancer or antifungal activity of pyrazole derivatives based on their structure. nih.govnih.gov
Virtual ScreeningMolecular Docking, MD SimulationsIdentify promising pyrazole-based inhibitors for targets like VEGFR, HDAC, and c-KIT from large compound libraries. nih.govnih.gov nih.govnih.gov
Novel Compound DesignGenerative Models, Computer-Aided Molecular DesignDesign new pyrazole derivatives with improved properties, such as enhanced enantioselective recognition or target binding. acs.org acs.org
Retrosynthesis PlanningLarge Language Models (LLMs), Policy NetworksPropose efficient and practical multi-step synthetic routes to complex pyrazole targets. youtube.comopenreview.net youtube.comopenreview.net

Advanced Spectroscopic and Crystallographic Characterization Techniques

The unambiguous determination of the structure of novel pyrazole derivatives is crucial. Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable tools for this purpose.

NMR spectroscopy is fundamental for elucidating molecular structure in solution. For a compound like this compound, ¹H and ¹³C NMR provide information about the proton and carbon framework. rsc.org Crucially, ¹⁹F NMR is a powerful technique for fluorinated compounds. rsc.org The chemical shift of the -CF3 group is highly sensitive to its electronic environment, providing valuable structural confirmation and insights into intermolecular interactions. rsc.orgnih.gov For example, the ¹⁹F NMR spectrum of a 3-(trifluoromethyl)pyrazole (B122699) derivative would show a characteristic signal, with its precise chemical shift helping to confirm the substitution pattern. rsc.org

Single-crystal X-ray crystallography provides the definitive, solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. dntb.gov.uamdpi.com For pyrazole derivatives, X-ray analysis has been used to unambiguously confirm the regioselectivity of a synthesis, as demonstrated in the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles where the product structure was confirmed crystallographically. dntb.gov.ua This technique is also vital for understanding the supramolecular chemistry and packing of these compounds in the solid state, which can influence their physical properties. weizmann.ac.ilresearchgate.net

Typical Spectroscopic Data for Trifluoromethylated Pyrazoles:

¹H NMR: Signals for pyrazole ring protons typically appear in the aromatic region (δ 6.0-9.0 ppm), with specific chemical shifts and coupling constants dependent on the substitution pattern. rsc.org

¹³C NMR: The carbon atom attached to the -CF3 group exhibits a characteristic quartet in the proton-coupled spectrum due to ¹J(C,F) coupling. rsc.org

¹⁹F NMR: The -CF3 group typically appears as a singlet in a specific region of the spectrum (e.g., around -60 to -70 ppm relative to CFCl₃), confirming its presence and electronic environment. rsc.orgcolorado.edu

Exploration of Novel Reaction Pathways and Catalytic Systems

The quest for more efficient, sustainable, and versatile methods for synthesizing pyrazoles drives the exploration of new reaction pathways and catalysts. Modern organic synthesis is moving away from harsh conditions and stoichiometric reagents towards milder, catalytic processes.

Catalytic systems involving transition metals are particularly prominent. Copper-catalyzed reactions, for instance, have been effectively used for the cycloaddition of N-arylsydnones with 2-bromo-3,3,3-trifluoropropene to produce 4-trifluoromethyl pyrazoles with excellent regioselectivity under mild conditions. nih.gov Rhodium-catalyzed addition-cyclization of hydrazines with alkynes also provides access to highly substituted pyrazoles. organic-chemistry.org More recently, iodine(III)-catalyzed reactions have been shown to enable the synthesis of fully functionalized NH-pyrazoles from α,β-unsaturated hydrazones. organic-chemistry.org

Beyond metal catalysis, organocatalysis and novel reaction concepts are emerging. Visible-light photoredox catalysis allows for the synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors under very mild conditions, using air as the terminal oxidant. organic-chemistry.org Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer a highly efficient and atom-economical route to complex pyrazoles. longdom.org Additionally, the use of novel catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) is being explored for green and efficient synthesis of pyrazolo[3,4-b]pyridine scaffolds. rsc.org

Catalytic System / PathwayDescriptionExample ApplicationReference
Copper CatalysisUses copper salts (e.g., Cu(OTf)₂, CuI) to catalyze cycloaddition or cyclocondensation reactions.Synthesis of 4-trifluoromethyl pyrazoles from N-arylsydnones. nih.gov
Rhodium CatalysisEnables cascade reactions involving C-N bond cleavage and intramolecular cyclization.Addition-cyclization of hydrazines with alkynes to form substituted pyrazoles. organic-chemistry.org
Visible-Light Photoredox CatalysisUses light and a photocatalyst to promote reactions under mild conditions with air as the oxidant.Synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors. organic-chemistry.org
Iodine(III) CatalysisHypervalent iodine compounds catalyze cyclization and aromatization sequences.Synthesis of NH-pyrazoles from α,β-unsaturated hydrazones. organic-chemistry.org
Solid Acid CatalysisUtilizes reusable solid acid catalysts like amorphous carbon-supported sulfonic acid for greener synthesis.Synthesis of pyrazolo[3,4-b]pyridine scaffolds. rsc.org

Interdisciplinary Research at the Interface of Chemistry and Biology

The true value of a molecule like this compound is realized through interdisciplinary research that bridges chemistry and biology. The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govtcsedsystem.edu The trifluoromethyl group often enhances biological activity, making trifluoromethylated pyrazoles highly sought-after targets for drug discovery programs. nih.govresearchgate.net

Research has shown that trifluoromethylated pyrazoles possess a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. nih.govnih.gov For example, some N¹-aryl-3-CF₃-4-cyano pyrazoles have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. chinesechemsoc.org Others have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.org

The future in this area lies in using these compounds as chemical probes to explore complex biological systems and as starting points for developing new therapeutics. This involves synthesizing focused libraries of derivatives and screening them against specific biological targets, such as enzymes or receptors implicated in disease. acs.org For instance, pyrazole derivatives have been evaluated as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a potential target for new antimalarial drugs. organic-chemistry.orgnih.gov This synergy between synthetic chemistry, which provides the molecules, and biology, which evaluates their function, is essential for translating fundamental chemical research into tangible applications.

Biological Target / Application AreaExample Pyrazole Derivative TypeTherapeutic PotentialReference
Anti-inflammatory (COX-2 Inhibition)N¹-Aryl-3-CF₃-4-cyano pyrazolesTreatment of pain and inflammation, similar to drugs like Celecoxib. chinesechemsoc.org
Anticancer (VEGFR-2, HDAC, c-KIT Inhibition)Various substituted pyrazolesInhibition of tumor growth and angiogenesis. nih.govnih.govrsc.org
Antimalarial (PfDHODH Inhibition)1-Aryl-3-hydroxy-1H-pyrazole-4-carboxylatesDevelopment of new treatments for malaria. organic-chemistry.orgnih.gov
Neuroinflammation / NeuroprotectionPDE4 inhibitors with pyrazole coreTreatment of neurodegenerative diseases and chronic inflammation. nih.gov
Autoimmune Disorders (Phagocytosis Inhibition)Pyrazole-containing small moleculesTreatment of immune cytopenias like ITP and wAIHA. acs.org

Q & A

Q. Key Analytical Methods :

  • 1H/13C NMR : Peaks for the pyrazole ring (δ 6.5–8.5 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm in 13C) .
  • HPLC : Confirms purity (>95%) using reverse-phase columns and UV detection .
  • HRMS : Validates molecular formula (e.g., C₅H₄F₃N₂O for the parent compound) .

Q. Table 1: Representative Spectral Data

Technique Key Features Reference
1H NMRTrifluoromethyl singlet at δ 7.2–7.5 ppm
13C NMRCF₃ signal at δ 122–125 ppm (q, J = 35 Hz)
HRMS[M+H]+ m/z 167.0321 (calculated)

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer:
Optimization hinges on solvent choice, temperature, and catalyst selection:

  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates. THF is preferred for oxime ester formation due to moderate polarity .
  • Temperature : Reactions proceed efficiently at 80–100°C, balancing reaction rate and decomposition .
  • Catalysts : K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution efficiency in coupling reactions .

Q. Contradictions to Address :

  • Lower yields (<50%) in aqueous vs. anhydrous conditions due to hydrolysis of intermediates .
  • Excess NH₂OH·HCl (1.5–2.0 equiv.) ensures complete oxime formation .

Q. Table 2: Reaction Optimization Comparison

Condition Yield (%) Purity (%) Reference
THF, 80°C, K₂CO₃8597
DMF, 100°C, Cs₂CO₃7895

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Identifies proton environments and confirms substitution patterns. The trifluoromethyl group splits adjacent protons into quartets (J = 8–10 Hz) .
  • IR Spectroscopy : Detects N-H stretching (3240–2995 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) in derivatives .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry using SHELX software for structure refinement .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Answer:
Discrepancies often arise from:

  • Purity Variability : Impurities >5% (e.g., unreacted oximes) skew bioassay results. Rigorous HPLC purification is essential .
  • Structural Isomerism : Regioisomeric pyrazole derivatives (e.g., 1H vs. 2H tautomers) exhibit differing activities. X-ray crystallography or NOESY NMR distinguishes isomers .
  • Assay Conditions : Fungicidal activity varies with solvent (DMSO vs. water) and concentration. Standardize protocols using EC₅0 values from dose-response curves .

Advanced: How do hydrogen-bonding interactions influence the crystal structure of this compound?

Answer:
The compound forms dimeric motifs via N-H···O and O-H···N hydrogen bonds, stabilizing the lattice. Graph-set analysis (Etter’s method) reveals:

  • Motif Type : R₂²(8) rings from paired N-H···O interactions .
  • Impact on Stability : Strong H-bonds (2.8–3.0 Å) correlate with high melting points (189–190°C) .

Q. Analytical Tools :

  • SHELXL : Refines H-bond parameters from X-ray data .
  • Cambridge Structural Database (CSD) : Compares bond lengths/angles with analogs (e.g., 4-Methyl-5-phenyl-1H-pyrazol-3-ol, Δd = ±0.02 Å) .

Advanced: What computational methods support the design of novel derivatives with enhanced bioactivity?

Answer:

  • Pharmacophore Modeling : Identifies essential motifs (e.g., trifluoromethyl group for lipophilicity) using Schrödinger Suite or MOE .
  • DFT Calculations : Predicts regioselectivity in cyclocondensation reactions (e.g., ΔG‡ for 1H vs. 2H tautomers) .
  • QSAR Studies : Links substituent electronegativity (Hammett σ values) to fungicidal EC₅0 .

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